molecular formula C10H8F4O2 B1406394 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid CAS No. 1706439-04-4

4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid

Cat. No. B1406394
M. Wt: 236.16 g/mol
InChI Key: JAPLYLYVMZKVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid” is a fluorinated compound . Fluorinated compounds are often used in the pharmaceutical industry due to their unique properties .

Scientific Research Applications

    Scientific Field: Organic Chemistry

    • Application : The compound 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol is used in organic synthesis .
    • Method of Application : The specific methods of application or experimental procedures would depend on the context of the synthesis. Typically, this compound might be used as a building block or reagent in the synthesis of more complex molecules .
    • Results or Outcomes : The outcomes would also depend on the specific synthesis. In general, the use of this compound could enable the synthesis of molecules with desired properties .

    Scientific Field: Medicinal Chemistry

    • Application : Fluorinated pyrroles, which could potentially be synthesized from compounds like 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid, have various applications in medicinal chemistry .
    • Method of Application : Synthetic approaches towards pyrroles, bearing fluorine atoms and trifluoromethyl group, are overviewed in the literature . The specific methods would depend on the target molecule.
    • Results or Outcomes : Fluoropyrrole derivatives are important anti-inflammatory agents, stable GnRH receptor antagonists, inhibitors of HCV NS5B polymerase, Angiotensin II receptor antagonists used in therapy for treating hypertension . A fluorinated pyrrole derivative chlorfenapyr, discovered in 1988, was commercialized in 1995 as a broad-spectrum insecticide .

properties

IUPAC Name

2-[4-fluoro-3-methyl-2-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-5-7(11)3-2-6(4-8(15)16)9(5)10(12,13)14/h2-3H,4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPLYLYVMZKVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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